molecular formula C8H7IO2 B145825 2-Iodophenylacetic acid CAS No. 18698-96-9

2-Iodophenylacetic acid

Cat. No.: B145825
CAS No.: 18698-96-9
M. Wt: 262.04 g/mol
InChI Key: IUHXGZHKSYYDIL-UHFFFAOYSA-N
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Description

2-Iodophenylacetic acid is a substituted acetic acid with the molecular formula C8H7IO2. It is a white to light yellow crystalline powder that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an iodine atom and a carboxylic acid group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodophenylacetic acid can be synthesized from 2-iodobenzyl cyanide. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium-Catalyzed Reactions: Palladium catalysts are commonly used for substitution reactions involving this compound.

    Photolysis Conditions: Photolysis reactions are typically carried out in carbon tetrachloride under UV light.

Major Products Formed:

Scientific Research Applications

2-Iodophenylacetic acid is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-iodophenylacetic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in substitution reactions, while the carboxylic acid group can undergo various transformations, making the compound a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    2-Iodobenzoic Acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.

    4-Iodobenzoic Acid: Another similar compound with the iodine atom in the para position relative to the carboxylic acid group.

Uniqueness: 2-Iodophenylacetic acid is unique due to the presence of the methylene group (-CH2-) between the benzene ring and the carboxylic acid group, which provides additional flexibility and reactivity in synthetic applications compared to its analogs.

Properties

IUPAC Name

2-(2-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXGZHKSYYDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381620
Record name 2-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18698-96-9
Record name 2-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodophenylacetic acid
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Synthesis routes and methods I

Procedure details

A solution of 2-(2-iodophenyl)acetonitrile (2.82 g) in a mixture of 1:1 (v/v) ethanol/water (70 ml) was treated with sodium hydroxide (2.4 g) and stirred at reflux for 4 hours. The resultant solution was cooled to ambient temperature, concentrated to 30 ml, diluted with water (100 ml) and washed with ethyl acetate (2×100 ml). The organic layers were combined and extracted with 2M aqueous sodium hydroxide solution (100 ml). The aqueous layer was acidified to pH 1 with concentrated hydrochloric acid and filtered. The solid collected was washed with water and vacuum dried to give 2-(2-iodophenyl)acetic acid (1.45 g) as a solid, m.p. 110-113° C.; microanalysis; found: C, 36.9; H; 2.7%; C8H7IO2 requires: C, 36.7; H, 2.7%; NMR: 3.7(2H, s), 7.0(1H, m), 7.4(2H, m), 7.8(2H, d); 12.5(1H, br s).
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2.82 g
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2.4 g
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resultant solution
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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